1,6-Di((S)-oxiran-2-yl)hexane
Description
1,6-Di((S)-oxiran-2-yl)hexane is a chiral epoxide compound featuring two (S)-configured oxirane (epoxide) groups at the terminal positions of a hexane backbone. Its molecular formula is C₈H₁₄O₂, with the IUPAC name reflecting the stereochemistry and connectivity. Epoxides are highly reactive due to their strained three-membered rings, enabling applications in polymer crosslinking, pharmaceutical intermediates, and asymmetric synthesis . The (S)-configuration of the epoxide groups introduces stereoselectivity, making this compound valuable in enantioselective reactions.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S)-2-[6-[(2S)-oxiran-2-yl]hexyl]oxirane |
InChI |
InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
CFHWRTNORXTUDE-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H](O1)CCCCCC[C@H]2CO2 |
Canonical SMILES |
C1C(O1)CCCCCCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di((S)-oxiran-2-yl)hexane can be synthesized through the epoxidation of 1,6-hexadiene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the oxirane rings. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,6-Di((S)-oxiran-2-yl)hexane may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Di((S)-oxiran-2-yl)hexane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 1,6-hexanediol.
Substitution: Formation of various functionalized hexane derivatives.
Scientific Research Applications
1,6-Di((S)-oxiran-2-yl)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.
Mechanism of Action
The mechanism of action of 1,6-Di((S)-oxiran-2-yl)hexane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the hexane backbone.
Comparison with Similar Compounds
Table 1: Key Properties of 1,6-Di((S)-oxiran-2-yl)hexane and Analogous Compounds
Epoxide-Based Compounds
- 1,6-Di((S)-oxiran-2-yl)hexane : The (S)-epoxide configuration enables enantioselective ring-opening reactions, useful in synthesizing chiral pharmaceuticals or polymers. Its hexane spacer balances flexibility and rigidity in crosslinked networks.
- 1,5-Hexadiene Diepoxide (1,2:5,6-diepoxyhexane): A non-chiral diepoxide with epoxide groups at positions 1,2 and 5,4. It is widely used in epoxy resins and adhesives due to its high reactivity and ability to form dense networks .
Maleimide Derivatives
Aryloxy and Thiophene Derivatives
- 1,6-Bis(p-tolyloxy)hexane : The aryloxy groups and hexane chain promote columnar molecular stacking, useful in thermal recording materials and liquid crystals. C–H···π interactions stabilize its crystal structure .
- 1,6-Di(thiophen-3-yl)hexane : Thiophene moieties enable π-conjugation, making this compound a precursor for conductive polymers in organic electronics .
Isocyanates and Other Derivatives
- 1,6-Diisocyanatohexane : Reacts with polyols or polyamines to form polyurethanes or polyureas. Its linear structure contributes to elastomer flexibility .
Research Findings and Data
Table 2: Physical and Thermodynamic Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility | Key Reactivity |
|---|---|---|---|---|
| 1,5-Hexadiene Diepoxide | Not reported | Not reported | Organic solvents | Epoxide ring-opening (nucleophiles) |
| 1,6-Di(maleimido)hexane | 144 | 465.7 (estimated) | DMF, DMSO | Thiol-Michael addition |
| 1,6-Bis(p-tolyloxy)hexane | >295 | 437.7 (estimated) | Ethanol, acetonitrile | Nucleophilic substitution |
Key Observations:
- Epoxides vs. Maleimides : Epoxides exhibit broader solvent compatibility, while maleimides require polar aprotic solvents like DMF for reactivity .
- Thermal Stability : Aryloxy derivatives (e.g., 1,6-Bis(p-tolyloxy)hexane) show high thermal stability (>295°C), advantageous for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
